2-(2-Fluorophenyl)-6-methylquinoline-4-carboxylic acid
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Overview
Description
2-(2-Fluorophenyl)-6-methylquinoline-4-carboxylic acid is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom on the phenyl ring and a carboxylic acid group on the quinoline moiety suggests potential for increased reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that can include cyclization, alkylation, and functional group transformations. For instance, the synthesis of flumequine, a related fluoroquinolone, involves the resolution of racemic tetrahydroquinoline with enantiomers of 3-bromocamphor-8-sulfonic acid and subsequent reactions to introduce the carboxylic acid group . Similarly, the synthesis of 2-amino-4-aryl-3-(4-fluorophenyl)-4,6,7,8-tetrahydroquinolin-5(1H)-ones was achieved through a catalyst-free one-pot four-component reaction under ultrasonic conditions, which could be a potential method for synthesizing the title compound .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often characterized using spectroscopic methods and density functional theory (DFT). For example, the vibrational spectra of 4-Methylphenylquinoline-2-carboxylate were recorded, and the molecule's structure was optimized using DFT, which is in agreement with X-ray diffraction (XRD) results . The geometrical parameters obtained from DFT can provide insights into the molecular structure of 2-(2-Fluorophenyl)-6-methylquinoline-4-carboxylic acid.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including alkylation, cyclocondensation, and complexation with metals. For instance, alkylation of hydroxyquinoline carboxylic acid esters with substituted-benzyl chlorides was used to synthesize antibacterial quinolones . The title compound may also form complexes with metals, as seen with carboxyl functionalized 2-phenylquinoline derivatives reacting with cadmium acetate .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as fluorescence, stability, and antibacterial activity, are of significant interest. The novel fluorophore 6-methoxy-4-quinolone exhibits strong fluorescence and high stability against light and heat, which could be relevant for the fluorescence properties of the title compound . Additionally, the antibacterial activities of similar compounds, as well as their nonlinear optical properties and electrophilic reactivity, can provide a basis for predicting the properties of 2-(2-Fluorophenyl)-6-methylquinoline-4-carboxylic acid .
Scientific Research Applications
Fluorescent Applications
Quinoline derivatives, including those structurally related to 2-(2-Fluorophenyl)-6-methylquinoline-4-carboxylic acid, have been identified as efficient fluorophores. These compounds are extensively used in biochemistry and medicine for studying various biological systems, particularly DNA fluorophores based on fused aromatic systems (Aleksanyan & Hambardzumyan, 2013). Additionally, similar compounds have been synthesized and studied for their fluorescent behavior, contributing to research in areas such as antimicrobial activities (Lei et al., 2014).
Antimicrobial and Antitumor Research
Derivatives of quinolines, including those structurally similar to 2-(2-Fluorophenyl)-6-methylquinoline-4-carboxylic acid, have shown promising results in antimicrobial and antitumor research. A study has discussed the synthesis and antimicrobial study of fluoroquinolone-based thiazolidinones, highlighting the potential of such compounds in this field (Patel & Patel, 2010). In the realm of cancer research, certain 2-phenylquinolin-4-one derivatives, structurally related to the compound , have been identified as potent antitumor agents, exhibiting significant inhibitory activity against various tumor cell lines (Chou et al., 2010).
Influenza A Endonuclease Inhibition
Derivatives of quinolin-2(1H)-ones, related to 2-(2-Fluorophenyl)-6-methylquinoline-4-carboxylic acid, have been synthesized and evaluated as inhibitors of the 2009 pandemic H1N1 influenza A endonuclease. These compounds have shown potency as inhibitors, contributing to the search for new treatments for influenza A (Sagong et al., 2013).
Solid Phase Synthesis
In the field of synthetic chemistry, the solid-phase synthesis of related compounds has been explored. For instance, a tetrafunctional scaffold including a component structurally similar to 2-(2-Fluorophenyl)-6-methylquinoline-4-carboxylic acid was used for synthesizing 1,2-disubstituted-6-nitro-1,4-dihydroquinazolines, demonstrating the utility of such compounds in complex chemical syntheses (Wang et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-fluorophenyl)-6-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO2/c1-10-6-7-15-12(8-10)13(17(20)21)9-16(19-15)11-4-2-3-5-14(11)18/h2-9H,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNIUMTWCNCWPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-6-methylquinoline-4-carboxylic acid |
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